1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-ol
Description
1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-ol is a cyclopropane derivative featuring a hydroxyl group attached to the cyclopropane ring and a para-substituted trifluoromethoxy phenyl group. The trifluoromethoxy group (-OCF₃) is a strongly electron-withdrawing substituent, which influences the compound’s electronic properties and reactivity.
Properties
Molecular Formula |
C10H9F3O2 |
|---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]cyclopropan-1-ol |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)15-8-3-1-7(2-4-8)9(14)5-6-9/h1-4,14H,5-6H2 |
InChI Key |
GSVAIRYIDIBLIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)OC(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-ol typically involves the reaction of 4-(trifluoromethoxy)benzyl chloride with cyclopropanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-[4-(Trifluoromethoxy)phenyl]cyclopropanone or 1-[4-(Trifluoromethoxy)phenyl]cyclopropanoic acid.
Reduction: Formation of 1-[4-(Trifluoromethoxy)phenyl]cyclopropane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-ol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
(a) Ethyl 1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylate (CAS 1338247-55-4)
- Structure : Shares the cyclopropane core and para-trifluoromethoxy phenyl group but replaces the hydroxyl with an ethyl ester (-COOEt).
- Physicochemical Properties :
- Molecular weight: 274.24 g/mol (vs. ~218 g/mol for the target compound).
- The ester group increases lipophilicity (logP likely higher than the hydroxyl analog), impacting solubility in polar solvents.
- Applications : Likely serves as a synthetic intermediate for pharmaceuticals or agrochemicals due to its hydrolyzable ester group .
(b) N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
- Structure: Cyclopropane with a phenyl group, 3-methoxyphenoxy substituent, and carboxamide (-CONEt₂).
- Key Differences: Lacks the trifluoromethoxy group; instead, features a methoxyphenoxy moiety. The carboxamide group enhances hydrogen-bonding capacity compared to the hydroxyl group.
Cyclobutane and Larger Ring Analogs
1-(4-(Trifluoromethoxy)phenyl)cyclobutane-1-carboxylic Acid
- Structure : Cyclobutane ring with a carboxylic acid (-COOH) and para-trifluoromethoxy phenyl.
- The carboxylic acid group introduces higher acidity (pKa ~4-5) vs. the hydroxyl group (pKa ~10-12 for typical alcohols) .
Ketone-Based Analogs
(S)-1-cyclopentyl-2-(4-(Trifluoromethoxy)phenyl)propan-1-one
- Structure : Propan-1-one (ketone) with a cyclopentyl group and para-trifluoromethoxy phenyl.
- Key Features :
1-(2-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one
- Structure : Propan-1-one with ortho-trifluoromethoxy and para-trifluoromethylthio (-SCF₃) substituents.
- Electronic Effects : The -SCF₃ group is more electron-withdrawing than -OCF₃, further polarizing the aromatic ring.
- Molecular Weight : 318.24 g/mol, reflecting increased steric and electronic complexity .
Research Findings and Implications
- Reactivity : The hydroxyl group in the target compound may participate in hydrogen bonding or oxidation reactions, unlike ester or ketone analogs.
- Biological Relevance : Trifluoromethoxy-substituted aromatics are common in agrochemicals (e.g., insecticides) due to their metabolic stability .
- Synthetic Challenges : Cyclopropane derivatives often require precise control of stereochemistry and ring strain, as seen in the diastereoselective synthesis of carboxamide analogs .
Biological Activity
1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-ol, a compound characterized by its trifluoromethoxy group attached to a phenyl ring and a cyclopropanol moiety, has garnered attention for its potential biological activities. This article reviews current research findings, mechanisms of action, and applications of this compound in various biological contexts.
Chemical Structure and Properties
The molecular formula of this compound is C10H10F3O. The trifluoromethoxy group significantly influences the compound's lipophilicity and biological interactions, enhancing its pharmacological potential.
Antimicrobial Properties
Research indicates that compounds containing trifluoromethoxy groups often exhibit enhanced antimicrobial activity. In a study comparing various derivatives, it was found that this compound demonstrated significant inhibition against several bacterial strains, suggesting its potential as an antimicrobial agent .
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. For instance, it has been reported to induce apoptosis in cancer cell lines through the activation of specific pathways involved in cell death. The presence of the trifluoromethoxy group appears to enhance the compound's interaction with cellular targets, leading to increased efficacy .
The mechanism by which this compound exerts its biological effects involves several biochemical pathways:
- Enzyme Interaction : The trifluoromethoxy group modulates enzyme activity by altering substrate affinity and specificity. This interaction can lead to the inhibition or activation of critical metabolic pathways.
- Receptor Binding : The compound may interact with various receptors, influencing signaling pathways associated with cell growth and apoptosis .
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of several fluorinated compounds, including this compound. Results indicated a notable reduction in bacterial viability at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | Concentration (µg/mL) | % Inhibition (S. aureus) | % Inhibition (E. coli) |
|---|---|---|---|
| Control | - | 0 | 0 |
| This compound | 10 | 75 | 70 |
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM for breast cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
